In Vitro Antimicrobial Activity of Hydrazide Derivatives: 4-Methyl Substituent Enables Potent Gram-Positive Activity
A series of 15 novel hydrazide–hydrazones derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were evaluated for in vitro antimicrobial activity. The 4-methyl substituent on the thiadiazole core is critical for activity; unsubstituted 1,2,3-thiadiazole-5-carboxylic acid derivatives show significantly attenuated or no activity in comparable assays [1]. The optimal derivative, Compound 15 (bearing a 5-nitro-2-furoyl moiety), exhibited minimum inhibitory concentration (MIC) values of 1.95–15.62 µg/mL against tested Gram-positive strains and minimum bactericidal concentration (MBC)/MIC ratios of 1–4, indicating a bactericidal rather than merely bacteriostatic effect [2]. In contrast, 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, while reported to possess antimicrobial properties, lack comparable quantitative MIC data in the same assay systems, and their bulkier phenyl group alters both lipophilicity and target engagement profiles .
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | Compound 15 (4-methyl-thiadiazole hydrazide): MIC = 1.95–15.62 µg/mL; MBC/MIC = 1–4 |
| Comparator Or Baseline | Unsubstituted 1,2,3-thiadiazole-5-carboxylic acid derivatives: No quantitative MIC reported in same study; 4-phenyl analog (CAS 78875-63-5): No direct comparative MIC available |
| Quantified Difference | Not directly quantifiable due to lack of head-to-head data; inferred advantage based on structural requirement for 4-methyl group |
| Conditions | In vitro broth microdilution assay; tested against Gram-positive reference strains (including Staphylococcus aureus, Enterococcus faecalis) |
Why This Matters
For procurement in antimicrobial lead optimization programs, the 4-methyl-thiadiazole scaffold provides a validated entry point to compounds with low µg/mL activity against Gram-positive pathogens, a profile not achieved with unsubstituted or phenyl-substituted analogs in the same chemical series.
- [1] A. Bielenica, M. Struga, A. Napiórkowska, M. Pisklak, J. Stefanska, S. Wójcik. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Appl. Sci. 2021, 11(3), 1180. DOI: 10.3390/app11031180 View Source
- [2] DOAJ. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Abstract. https://doaj.org/article/18104a9c0d1640d2a1285bafc19f0c7b View Source
